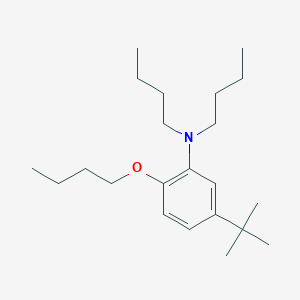
2-Butoxy-N,N-dibutyl-5-tert-butylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is an organic compound with the molecular formula C22H39NO It is a derivative of aniline, characterized by the presence of butoxy, dibutyl, and tert-butyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline typically involves the reaction of aniline derivatives with butylating agents under controlled conditions. One common method is the alkylation of 2-tert-butylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-N,N-dibutyl-5-tert-butylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
2-Butoxy-N,N-dibutyl-5-tert-butylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Butoxy-N,N-dibutyl-5-tert-butylaniline involves its interaction with molecular targets and pathways within a system. The specific mechanism would depend on the context of its use, such as its role in a chemical reaction or its biological activity. For example, in a biological system, it may interact with enzymes or receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaniline: A structurally related compound with similar steric hindrance due to the tert-butyl group.
N,N-Dibutylaniline: Another related compound with dibutyl groups attached to the nitrogen atom.
Uniqueness
2-Butoxy-N,N-dibutyl-5-tert-butylaniline is unique due to the combination of butoxy, dibutyl, and tert-butyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
86849-33-4 |
|---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
2-butoxy-N,N-dibutyl-5-tert-butylaniline |
InChI |
InChI=1S/C22H39NO/c1-7-10-15-23(16-11-8-2)20-18-19(22(4,5)6)13-14-21(20)24-17-12-9-3/h13-14,18H,7-12,15-17H2,1-6H3 |
InChI Key |
CJIQFBKXHZQXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















